N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide
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Overview
Description
N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole core, a sulfonamide group, and a prop-2-enoyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Addition of the Prop-2-enoyl Moiety: The prop-2-enoyl group is added through an acylation reaction, often using acryloyl chloride in the presence of a base like triethylamine.
N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom, which can be achieved using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylbenzamide
- N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-phosphonamide
Uniqueness
N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide is unique due to its combination of an isoindole core, a sulfonamide group, and a prop-2-enoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2-prop-2-enoyl-1,3-dihydroisoindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-13(16)15-8-10-5-6-12(7-11(10)9-15)19(17,18)14(2)3/h4-7H,1,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTNTWJZJOMYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CN(C2)C(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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